

Spectroscopic and Synthetic Insights into N-Desmethylparoxol: A Technical Guide

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Compound of Interest

Compound Name: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

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Abstract

N-Desmethylparoxol, the N-demethylated analog of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, is a compound of significant interest in metabolic studies and as a potential reference standard in pharmaceutical analysis. Despite its importance, comprehensive experimental spectroscopic data, particularly ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra, are not readily available in the public domain. This technical guide addresses this gap by providing a detailed overview of the structural relationship of N-Desmethylparoxol to Paroxetine, a representative synthetic protocol for its preparation, and predicted ^1H and ^{13}C NMR data to aid in its characterization. This document serves as a vital resource for researchers engaged in the study of Paroxetine metabolism and the synthesis of its related compounds.

Introduction

Paroxetine is a widely prescribed antidepressant that undergoes extensive metabolism in the body. While the primary metabolic pathways involve oxidation and methylation, the formation of N-demethylated metabolites can occur for many piperidine-containing pharmaceuticals. N-Desmethylparoxol, systematically named (3S,4R)-3-((benzo[d][1,4]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, represents a key potential metabolite. Accurate spectroscopic data are

essential for its unequivocal identification in biological matrices and for its quantification as a reference standard. Due to the absence of published experimental NMR data, this guide provides predicted spectroscopic data and relevant synthetic methodologies.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction methods offer a reliable alternative for estimating ^1H and ^{13}C NMR chemical shifts. The following tables summarize the predicted NMR data for N-Desmethylparoxol. These predictions are based on established algorithms that analyze the chemical environment of each nucleus.

Table 1: Predicted ^1H NMR Data for N-Desmethylparoxol

Atom No.	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2ax	3.20 - 3.40	ddd	~12, 12, 4
H-2eq	2.80 - 3.00	dt	~12, 4
H-3	2.40 - 2.60	m	-
H-4	2.90 - 3.10	dt	~12, 4
H-5ax	1.80 - 2.00	qd	~12, 4
H-5eq	2.00 - 2.20	m	-
H-6ax	3.00 - 3.20	ddd	~12, 12, 4
H-6eq	2.60 - 2.80	dt	~12, 4
H-7a	3.90 - 4.10	dd	~9, 6
H-7b	3.80 - 4.00	dd	~9, 7
Ar-H (Fluorophenyl)	7.10 - 7.30	m	-
Ar-H (Fluorophenyl)	6.90 - 7.10	t	~9
Ar-H (Benzodioxole)	6.70 - 6.80	d	~8
Ar-H (Benzodioxole)	6.50 - 6.60	d	~2
Ar-H (Benzodioxole)	6.30 - 6.40	dd	~8, 2
O-CH ₂ -O	5.90 - 6.00	s	-
NH	1.50 - 2.50	br s	-

Table 2: Predicted ¹³C NMR Data for N-Desmethylparoxol

Atom No.	Predicted Chemical Shift (δ , ppm)
C-2	47.0 - 49.0
C-3	40.0 - 42.0
C-4	44.0 - 46.0
C-5	29.0 - 31.0
C-6	49.0 - 51.0
C-7	70.0 - 72.0
C-Ar (Fluorophenyl)	160.0 - 163.0 (d, $J \approx 245$ Hz)
C-Ar (Fluorophenyl)	138.0 - 140.0 (d, $J \approx 3$ Hz)
C-Ar (Fluorophenyl)	129.0 - 131.0 (d, $J \approx 8$ Hz)
C-Ar (Fluorophenyl)	115.0 - 117.0 (d, $J \approx 21$ Hz)
C-Ar (Benzodioxole)	153.0 - 155.0
C-Ar (Benzodioxole)	148.0 - 150.0
C-Ar (Benzodioxole)	141.0 - 143.0
C-Ar (Benzodioxole)	108.0 - 110.0
C-Ar (Benzodioxole)	105.0 - 107.0
C-Ar (Benzodioxole)	101.0 - 103.0
O-CH ₂ -O	101.0 - 102.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. The exact appearance of the spectrum will depend on the solvent and experimental conditions.

Experimental Protocols

While a specific protocol for the synthesis of N-Desmethylnaroxol is not documented in readily available literature, a general and effective method for the N-demethylation of N-

methylpiperidine derivatives involves the use of 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis. This procedure is widely applicable to a range of N-methylated amines.

Representative N-Demethylation Protocol:

- **Carbamate Formation:** To a solution of the N-methylated precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add 1-chloroethyl chloroformate (1.1-1.5 equivalents) dropwise at 0 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Solvent Removal:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Hydrolysis:** Dissolve the crude carbamate intermediate in a protic solvent such as methanol. Heat the solution to reflux for 1-2 hours to effect hydrolysis.
- **Work-up and Purification:** After cooling, concentrate the solution under reduced pressure. The resulting crude N-demethylated product can be purified by an appropriate method, such as acid-base extraction followed by crystallization or column chromatography on silica gel.

NMR Sample Preparation:

- Dissolve 5-10 mg of the purified N-Desmethylparoxol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution and sensitivity.

Structural Relationship Diagram

The following diagram illustrates the structural relationship between a hypothetical N-methylated Paroxetine precursor and its N-desmethylated product, N-Desmethylparoxol.

N-Methyl Paroxetine Analog

N-Demethylation

N-Desmethylparoxol

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